N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide is a chemical compound with the molecular formula C15H18N4O4. It is known for its unique structure, which includes an ethoxyphenyl group and a pyrazolylacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide
Uniqueness
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N4O3 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C14H16N4O3/c1-2-21-12-5-3-10(4-6-12)9-15-17-13(19)7-11-8-14(20)18-16-11/h3-6,8-9H,2,7H2,1H3,(H,17,19)(H2,16,18,20)/b15-9+ |
InChI Key |
TXIDIFYLXWUZJG-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC(=O)NN2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CC2=CC(=O)NN2 |
Origin of Product |
United States |
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